Milder Basicity (pKa) of (DIISOPROPYLAMINO)TRIMETHYLSILANE vs. LDA Enables Selective Deprotonation of Sensitive Substrates
The predicted pKa of (DIISOPROPYLAMINO)TRIMETHYLSILANE is 11.76±0.70, in contrast to lithium diisopropylamide (LDA), which has a reported pKa of ~35.7 in THF [1]. This substantial difference in basicity translates to a much milder proton abstraction capacity for the silylamine. Consequently, (DIISOPROPYLAMINO)TRIMETHYLSILANE can deprotonate more acidic substrates (e.g., certain enolizable ketones) without inducing the uncontrolled side reactions or decomposition often observed with the highly basic LDA.
| Evidence Dimension | Basicity (Acidity of conjugate acid, pKa) |
|---|---|
| Target Compound Data | 11.76 ± 0.70 (Predicted) |
| Comparator Or Baseline | Lithium diisopropylamide (LDA), pKa ~35.7 |
| Quantified Difference | ~24 log units lower (milder basicity) |
| Conditions | Target: Predicted value; Comparator: Measured in THF |
Why This Matters
This milder basicity profile is critical for researchers working with base-sensitive substrates, allowing for selective enolate generation without risking over-deprotonation or substrate degradation.
- [1] Baidu Baike. (2025). Lithium diisopropylamide (LDA). pKa value 35.7 in THF. View Source
